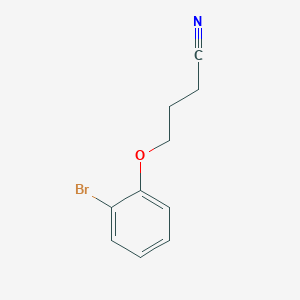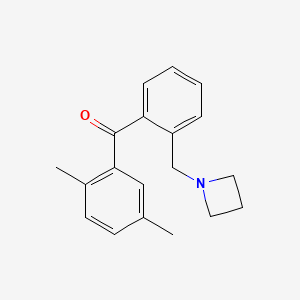
1-(1,3-Benzoxazol-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-yl)piperidin-4-one, commonly referred to as BOP, is an organic compound with a wide range of potential applications. BOP is a heterocyclic compound, which is composed of a benzoxazole ring and a piperidine ring. BOP is a white crystalline solid with a melting point of 114-117 °C. This compound has been the subject of numerous scientific studies due to its potential uses in a variety of fields, including medicinal chemistry, organic synthesis, materials science, and biochemistry.
Scientific Research Applications
Plant Defense and Antimicrobial Applications
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are recognized for their role in plant defense mechanisms against biological threats and allelopathy. These compounds, derived from the benzoxazole backbone, exhibit potential as scaffolds for designing new antimicrobial agents. Synthetic derivatives of 1,4-benzoxazin-3-one have shown potent antimicrobial activity, with minimal inhibitory concentrations effective against pathogenic fungi and bacteria. This suggests the benzoxazole core's utility in developing antimicrobial solutions (de Bruijn, Gruppen, & Vincken, 2018).
Advancements in Microwave-Assisted Synthesis
The benzoxazole framework has significant impact in medicinal chemistry, owing to its pharmacological activities. Recent advancements in microwave-assisted synthesis techniques have facilitated the efficient and diverse production of benzoxazole derivatives. This method enhances the synthesis process, making it a valuable tool in the rapid development of benzoxazole-based compounds for various applications (Özil & Menteşe, 2020).
Antineoplastic Agent Development
Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, a novel series of compounds including the benzoxazole moiety, has demonstrated significant potential in drug development. These compounds exhibit notable cytotoxic properties, often surpassing contemporary anticancer drugs, with mechanisms involving apoptosis induction, reactive oxygen species generation, and mitochondrial function modulation. Their study underscores the benzoxazole derivatives' role in antimalarial, antimycobacterial, and anticancer activities, suggesting their further evaluation as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).
DNA Interaction and Diagnostic Tools
The benzoxazole derivative Hoechst 33258 and its analogues, characterized by their ability to bind to the DNA minor groove, have found extensive use in cell biology for chromosome and nuclear staining. These compounds serve not only as tools for analyzing nuclear DNA content but also possess potential as radioprotectors and topoisomerase inhibitors, highlighting the versatile applications of benzoxazole derivatives in biological research and drug design (Issar & Kakkar, 2013).
Safety and Hazards
Future Directions
The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . Studying on N-substituted piperidone derivatives have demonstrated that these compounds have a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant and antimicrobial . This suggests that “1-(1,3-Benzoxazol-2-yl)piperidin-4-one” and its derivatives could be potential candidates for future drug development.
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYGCSYYWXLCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649192 |
Source


|
| Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1035840-42-6 |
Source


|
| Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)








